

# Spectroscopic Data for Undecylamine: A Technical Guide

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## Compound of Interest

Compound Name: Undecylamine

Cat. No.: B147597

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **undecylamine**. The information is presented to assist researchers in the identification, characterization, and quality control of this compound.

## Spectroscopic Data Summary

The following tables summarize the key  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **undecylamine**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Undecylamine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.67	Triplet	2H	-CH <sub>2</sub> -NH <sub>2</sub> (C1)
~1.42	Multiplet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub> (C2)
~1.26	Multiplet	16H	-(CH <sub>2</sub> ) <sub>8</sub> - (C3-C10)
~0.88	Triplet	3H	-CH <sub>3</sub> (C11)
~1.1 (variable)	Broad Singlet	2H	-NH <sub>2</sub>

Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS) at 0 ppm. Data is compiled from publicly available spectral databases. The exact chemical shifts may vary slightly depending on the experimental conditions.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for Undecylamine**

Chemical Shift (δ) ppm	Assignment
~42.2	-CH <sub>2</sub> -NH <sub>2</sub> (C1)
~33.9	-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub> (C2)
~31.9	-(CH <sub>2</sub> ) <sub>n</sub> -
~29.6	-(CH <sub>2</sub> ) <sub>n</sub> -
~29.3	-(CH <sub>2</sub> ) <sub>n</sub> -
~26.9	-(CH <sub>2</sub> ) <sub>n</sub> -
~22.7	-CH <sub>2</sub> -CH <sub>3</sub> (C10)
~14.1	-CH <sub>3</sub> (C11)

Solvent: CDCl<sub>3</sub>. Reference: CDCl<sub>3</sub> at 77.16 ppm. Data is compiled from publicly available spectral databases such as SpectraBase. The exact chemical shifts may vary slightly depending on the experimental conditions.

**Table 3: IR Spectroscopic Data for Undecylamine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3360 - 3280	Medium, Broad	N-H stretch (primary amine, two bands)
2955 - 2850	Strong	C-H stretch (alkane)
1650 - 1580	Medium	N-H bend (scissoring)
1465	Medium	C-H bend (methylene)
1080	Medium	C-N stretch
850 - 750	Broad	N-H wag

Sample preparation: Neat (thin film). The peak positions and intensities may vary depending on the sample preparation and instrument.

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **undecylamine** for structural elucidation and purity assessment.

Materials and Equipment:

- **Undecylamine** sample
- Deuterated chloroform ( $\text{CDCl}_3$ )
- NMR tubes (5 mm)
- Pipettes
- NMR spectrometer (e.g., Bruker, Varian) operating at a suitable frequency (e.g., 300 MHz or higher for  $^1\text{H}$  NMR)

Procedure:

- Sample Preparation:
  - Dissolve approximately 5-10 mg of the **undecylamine** sample in about 0.6-0.7 mL of  $\text{CDCl}_3$  directly in a clean, dry NMR tube.
  - Ensure the solution is homogeneous. If necessary, gently vortex the tube.
  - The final concentration should be sufficient to obtain a good signal-to-noise ratio.
- Instrument Setup (General):

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$  solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- $^1\text{H}$  NMR Data Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters include a  $30\text{-}45^\circ$  pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- $^{13}\text{C}$  NMR Data Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is required compared to  $^1\text{H}$  NMR (e.g., 128 scans or more).
  - A wider spectral width is necessary to cover the entire range of carbon chemical shifts.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the chemical shift scale using the residual solvent peak ( $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  NMR and  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$  NMR) or an internal standard like tetramethylsilane (TMS).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

- Identify the multiplicity (singlet, doublet, triplet, etc.) of the signals in the  $^1\text{H}$  NMR spectrum to deduce spin-spin coupling information.

## Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of **undecylamine** to identify its functional groups.

Materials and Equipment:

- **Undecylamine** sample (liquid)
- Fourier-transform infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Pipette

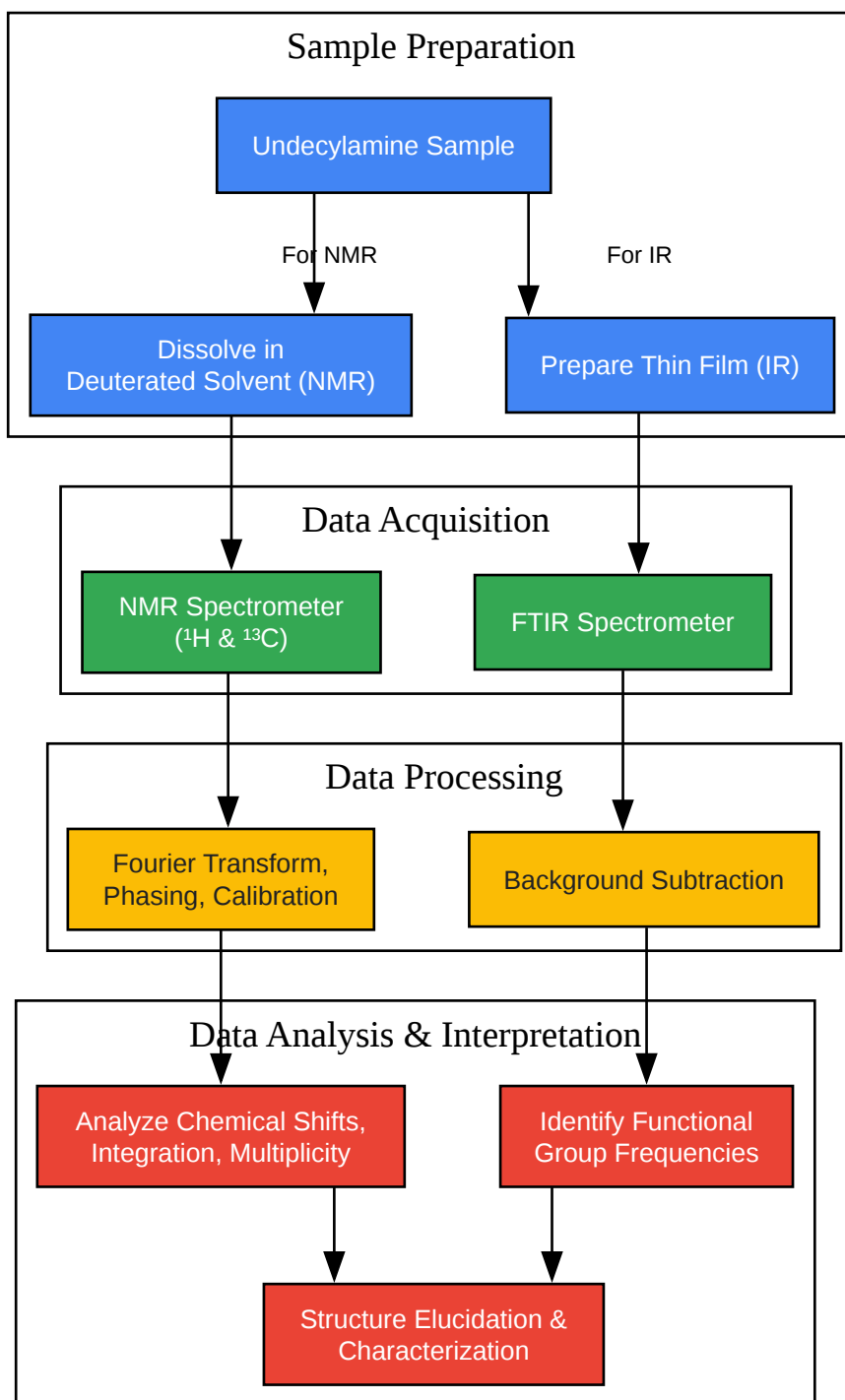
Procedure (Neat Liquid Sample using Salt Plates):[\[1\]](#)[\[2\]](#)

- Sample Preparation:
  - Ensure the salt plates are clean and dry. Handle them by the edges to avoid contamination from skin oils.
  - Place one to two drops of the liquid **undecylamine** sample onto the center of one salt plate.[\[1\]](#)
  - Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.[\[1\]](#)
- Data Acquisition:
  - Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
  - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- The spectrum is typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Label the significant peaks with their corresponding wavenumbers.

## Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **undecylamine**.



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## References

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